N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide
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Overview
Description
“N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide” is a cell-permeable isoxazole compound . It selectively induces robust neuronal differentiation in various stem/progenitor cells . It also induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In one example, compound 88 was reacted with thiophene-2-carboxylic acid 89 using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDCI) as the coupling agent along with N, N-dimethylaminopyridine (DMAP) and Et 3 N as the base, which yielded (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide 90 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C₁₁H₁₀N₂O₂S . The molecular weight of the compound is 234.27 .
Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The compound should be stored at +2°C to +8°C and protected from light .
Scientific Research Applications
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, including those structurally related to N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide, have been studied for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. This enzyme is crucial for the proliferation of cells, particularly in rapidly dividing cells like those of the immune system. Compounds inhibiting DHODH have potential applications in immunosuppressive therapies and the treatment of autoimmune diseases. A study highlighted the species-related inhibition of human and rat DHODH by various isoxazole derivatives, indicating their potential as immunosuppressive agents (Knecht & Löffler, 1998).
Synthesis of Cysteine Derivatives
The synthesis and application of cysteine derivatives incorporating cyclopropyl groups have been explored. These compounds are of interest due to their potential biological activities and as intermediates in the synthesis of pharmaceuticals. A study described a new and efficient access to thiazoline-4-carboxylates and cysteine derivatives, which may serve as valuable tools in medicinal chemistry for drug design and discovery (Nötzel et al., 2001).
Herbicidal Activity
Research into the design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, inspired by the structures of existing herbicides, has led to the identification of compounds with significant herbicidal activity. These studies not only contribute to the development of new agrochemicals but also enhance our understanding of the mechanisms underlying herbicidal efficacy (Sun et al., 2020).
Anticancer and Antimicrobial Applications
Novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were synthesized and evaluated as inhibitors of human carbonic anhydrase isoenzymes IX and XII, which are associated with tumor growth and metastasis. These compounds exhibited selective inhibition and moderate cytotoxicity against cancer cell lines, showcasing their potential as anticancer agents (Yamali et al., 2021).
Mechanism of Action
The mechanism of action of “N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide” involves inducing robust neuronal differentiation in various stem/progenitor cells . This process is comprised of, at least in part, an initial NMDA receptor- and L-type channels-mediated Ca 2+ influx, followed by an activation of CaMKII, phosphorylation/nuclear export of the MEF2 repressor HDAC5, the subsequent de-repression of MEF2, and the eventual activation of the HDAC-MEF2 epigenetic/transcriptional regulatory network .
Safety and Hazards
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(11-3-5-13-16-11)14(10-1-2-10)7-9-4-6-17-8-9/h3-6,8,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXXGSWBGKWMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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